![molecular formula C10H17NO3S2 B6495528 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- CAS No. 1351653-99-0](/img/structure/B6495528.png)
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-
Overview
Description
1-Oxa-4-thia-8-azaspiro[45]decane, 8-(cyclopropylsulfonyl)- is a spirocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its framework
Mechanism of Action
Target of Action
The primary target of the compound “1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-” is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound interacts with its target, the sigma-1 receptor, by binding to it with nanomolar affinity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the sigma-1 receptor’s role in modulating calcium signaling . The sigma-1 receptor, when activated, can influence many downstream effects related to calcium signaling, including cell survival, neuroplasticity, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the sigma-1 receptor. Given the receptor’s role in calcium signaling, the compound could potentially influence a variety of cellular functions, including cell survival and neurotransmission . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction. This step often requires the use of a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, triethylamine, dichloromethane as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-Oxa-4-thia-8-azaspiro[4.5]decane exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of cell signaling pathways and inhibition of specific enzymes involved in tumor metabolism. For instance, studies have shown that these compounds can target metabolic pathways critical for cancer cell survival, making them potential candidates for anticancer drug development.
Enzyme Inhibition
The compound has been noted for its ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system. Inhibition of FAAH can enhance the effects of endocannabinoids, leading to potential therapeutic applications in pain management and anxiety disorders .
Biochemical Applications
Biochemical Interactions
1-Oxa-4-thia-8-azaspiro[4.5]decane interacts with various biomolecules, influencing cellular processes such as gene expression and metabolic regulation. Its ability to bind to enzyme active sites allows it to modulate enzymatic activity, which can be harnessed for therapeutic purposes.
Potential as a Drug Delivery System
Due to its unique chemical structure, this compound could serve as a scaffold for designing drug delivery systems that improve the solubility and bioavailability of therapeutic agents. Research into its polymeric forms may yield materials suitable for controlled release applications.
Material Science
Polymer Synthesis
The spirocyclic structure of 1-Oxa-4-thia-8-azaspiro[4.5]decane allows it to be used as a building block in the synthesis of novel polymers with desirable mechanical and thermal properties. These materials can find applications in coatings, adhesives, and composites.
Nanotechnology
In nanotechnology, derivatives of this compound can be utilized in the fabrication of nanoparticles for targeted drug delivery or as components in nanocomposites that exhibit enhanced properties compared to traditional materials.
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Anticancer Properties | Evaluate the apoptosis-inducing effect on cancer cells | Demonstrated significant reduction in cell viability in various cancer cell lines due to modulation of metabolic pathways |
Enzyme Inhibition Research | Assess FAAH inhibition potential | Showed enhanced analgesic effects in animal models when combined with endocannabinoids |
Polymer Development | Investigate polymerization methods using the compound | Developed polymers with improved thermal stability and mechanical strength |
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-thia-8-azaspiro[4.5]decane: Lacks the cyclopropylsulfonyl group.
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a cyclopropylsulfonyl group.
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(phenylsulfonyl)-: Contains a phenylsulfonyl group instead of a cyclopropylsulfonyl group.
Uniqueness
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties.
Chemical Structure and Properties
The chemical formula for 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- is . Its structure can be represented as follows:
This compound features a spirocyclic arrangement that contributes to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to 1-Oxa-4-thia-8-azaspiro[4.5]decane exhibit significant anticancer activity. A study evaluating a series of derivatives found that certain compounds demonstrated potent cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 0.18 |
11h | A549 | 0.19 |
11d | MDA-MB-231 | 0.08 |
11h | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
11h | HeLa | 0.15 |
12c | HeLa | 0.14 |
These findings suggest that the presence of the spirocyclic structure in these compounds may enhance their ability to inhibit cancer cell proliferation .
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. This process may be mediated through the modulation of various signaling pathways and the inhibition of specific enzymes involved in cell survival and proliferation .
Enzyme Interaction
Preliminary biochemical analyses indicate that these compounds can interact with key enzymes and proteins within metabolic pathways, potentially leading to altered cellular metabolism and increased apoptosis in malignant cells .
Synthesis and Derivatives
The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step chemical reactions. One common approach includes:
- Starting Materials : Utilizing commercially available precursors such as amines and thiols.
- Reagents : Employing dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
- Reaction Conditions : Conducting reactions under reflux conditions to promote cyclization.
The synthesis can yield various derivatives, which may exhibit differing biological activities based on structural modifications .
Study on Antitumor Activity
In a detailed investigation, a series of derivatives based on the spirocyclic framework were synthesized and tested for their cytotoxicity against human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The results highlighted several compounds with IC50 values below 0.20 µM, indicating strong potential as anticancer agents .
Comparative Analysis
Comparative studies have been conducted between various spirocyclic compounds to assess differences in biological activity:
Compound Type | Anticancer Activity |
---|---|
1-Oxa-4-thia derivatives | Moderate to potent |
Traditional chemotherapeutics | Standard efficacy |
These comparisons reveal that certain derivatives may surpass traditional treatments in efficacy against specific cancer types, warranting further investigation into their mechanisms and potential clinical applications .
Properties
IUPAC Name |
8-cyclopropylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S2/c12-16(13,9-1-2-9)11-5-3-10(4-6-11)14-7-8-15-10/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPNNUMBXNBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3(CC2)OCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186596 | |
Record name | 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351653-99-0 | |
Record name | 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351653-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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